3-Benzyl-5-(1-(mesitylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
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Overview
Description
3-BENZYL-5-[1-(2,4,6-TRIMETHYLBENZENESULFONYL)AZETIDIN-3-YL]-1,2,4-OXADIAZOLE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a benzyl group, a trimethylbenzenesulfonyl group, and an azetidinyl group attached to the oxadiazole ring
Preparation Methods
The synthesis of 3-BENZYL-5-[1-(2,4,6-TRIMETHYLBENZENESULFONYL)AZETIDIN-3-YL]-1,2,4-OXADIAZOLE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific reaction conditions.
Introduction of the benzyl group: This step may involve the use of benzyl halides or benzyl alcohols in the presence of suitable catalysts.
Attachment of the trimethylbenzenesulfonyl group: This can be done using sulfonyl chlorides or sulfonic acids under appropriate conditions.
Incorporation of the azetidinyl group: This step may involve the use of azetidine derivatives or azetidinyl halides.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-BENZYL-5-[1-(2,4,6-TRIMETHYLBENZENESULFONYL)AZETIDIN-3-YL]-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of catalysts.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The compound may undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain bonds and the formation of new products.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It may find applications in the development of new materials, such as polymers, and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-BENZYL-5-[1-(2,4,6-TRIMETHYLBENZENESULFONYL)AZETIDIN-3-YL]-1,2,4-OXADIAZOLE would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The pathways involved may include inhibition or activation of specific enzymes, interference with cellular signaling pathways, or disruption of cellular processes.
Comparison with Similar Compounds
Similar compounds to 3-BENZYL-5-[1-(2,4,6-TRIMETHYLBENZENESULFONYL)AZETIDIN-3-YL]-1,2,4-OXADIAZOLE include other oxadiazole derivatives with different substituents. These compounds may share some chemical properties and potential applications but differ in their specific activities and mechanisms of action. Examples of similar compounds include:
4-Phenyl-1,2,4-oxadiazole:
5-(4-Methoxyphenyl)-1,2,4-oxadiazole: Another oxadiazole derivative with potential biological activities.
3-(4-Chlorophenyl)-1,2,4-oxadiazole:
Properties
Molecular Formula |
C21H23N3O3S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
3-benzyl-5-[1-(2,4,6-trimethylphenyl)sulfonylazetidin-3-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H23N3O3S/c1-14-9-15(2)20(16(3)10-14)28(25,26)24-12-18(13-24)21-22-19(23-27-21)11-17-7-5-4-6-8-17/h4-10,18H,11-13H2,1-3H3 |
InChI Key |
STUJCWQWKUDATK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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